molecular formula C20H18N4OS B4582765 2-[(4-phenyl-2,3-dihydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7-yl)amino]ethanol

2-[(4-phenyl-2,3-dihydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7-yl)amino]ethanol

Cat. No. B4582765
M. Wt: 362.4 g/mol
InChI Key: RXZZXUIITZXYQL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thieno[2,3-d]pyrimidin-4-yl compounds involves strategic reactions focusing on heteroaryl moieties optimization and exploring diverse substituents for enhanced activity. A notable approach involves the base-catalyzed reactions of nucleophilic reagents with carbodiimides, leading to tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidinones with specific molecular architecture and potentially analogous pathways could be applied for the synthesis of the subject compound (Chen & Liu, 2019).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidines and related compounds is characterized by a complex arrangement of rings and substituents. Crystal structure determination helps understand the influence of structural modifications on molecular geometry and conformation, with 3D supramolecular architectures formed via stacking interactions and various hydrogen bonds, which could similarly characterize the subject compound's structure (Chen & Liu, 2019).

Scientific Research Applications

Synthesis and Pharmacological Properties

  • Analgesic and Anti-inflammatory Activities : Research on thieno[2,3-d]pyrimidin-4-one 2-thiones has shown some compounds possess analgesic and anti-inflammatory activities, comparable to acetylsalicylic acid, indicating potential for pain relief and inflammation management without toxicity at certain dosages (Cannito et al., 1990).

Heterocyclic Chemistry and Derivatives Synthesis

  • New Pyrido Thieno[2,3-d]pyrimidines : A study on the synthesis of pyrido thieno[2,3-d]pyrimidines highlights the preparation of novel compounds that could serve as precursors for further chemical modifications, potentially leading to new drug candidates or research tools (El-kashef et al., 2010).

Antimicrobial Activities

  • New Synthesized Imide and Schiff's Base Derivatives : The synthesis and evaluation of antimicrobial activities of certain derivatives have demonstrated good efficacy against various microbes, comparable to known antibiotics. This suggests these compounds' potential in developing new antimicrobial agents (Sabry et al., 2013).

Anticancer Potential

  • Combinatorial Synthesis and Screening Against Cancer Cell Lines : A study on the combinatorial synthesis of indeno[1,2-d]pyrimidine-5-one derivatives and their anticancer evaluation revealed significant potency against human breast cancer cell lines. This underscores the potential therapeutic applications of these compounds in oncology (Patravale et al., 2014).

Gastroprotective Effects

  • Gastroprotective Activity of 4H-pyrido[1,2-a]pyrimidin-4-ones : Research on 4H-pyrido[1,2-a]pyrimidin-4-one derivatives has shown significant gastroprotective effects against mucosal lesions induced by acidified ethanol in rats, suggesting their potential as prophylactic agents against gastric damage caused by NSAIDs (Hermecz et al., 1992).

properties

IUPAC Name

2-[(7-phenyl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-yl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4OS/c25-10-9-21-19-18-17(22-11-23-19)15-13-7-4-8-14(13)16(24-20(15)26-18)12-5-2-1-3-6-12/h1-3,5-6,11,25H,4,7-10H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZZXUIITZXYQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=NC3=C2C4=C(S3)C(=NC=N4)NCCO)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-phenyl-2,3-dihydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7-yl)amino]ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-phenyl-2,3-dihydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7-yl)amino]ethanol
Reactant of Route 2
2-[(4-phenyl-2,3-dihydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7-yl)amino]ethanol
Reactant of Route 3
Reactant of Route 3
2-[(4-phenyl-2,3-dihydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7-yl)amino]ethanol
Reactant of Route 4
Reactant of Route 4
2-[(4-phenyl-2,3-dihydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7-yl)amino]ethanol
Reactant of Route 5
Reactant of Route 5
2-[(4-phenyl-2,3-dihydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7-yl)amino]ethanol
Reactant of Route 6
Reactant of Route 6
2-[(4-phenyl-2,3-dihydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7-yl)amino]ethanol

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